REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:39]=[CH:40][CH:41]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:23]2[CH:28]=[CH:27][C:26]([O:29][C:30]3[CH:35]=[CH:34][CH:33]=[C:32]([N+:36]([O-])=O)[CH:31]=3)=[CH:25][CH:24]=2)([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=1)([O-])=O.O.NN>CC(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:39]=[CH:40][CH:41]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:23]2[CH:28]=[CH:27][C:26]([O:29][C:30]3[CH:35]=[CH:34][CH:33]=[C:32]([NH2:36])[CH:31]=3)=[CH:25][CH:24]=2)([C:19]([F:20])([F:21])[F:22])[C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
glass
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-bis[4-(3-nitrophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)C2=CC=C(C=C2)OC2=CC(=CC=C2)[N+](=O)[O-])C=CC1
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for further 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISTILLATION
|
Details
|
to distill off 60 ml of IPA
|
Type
|
ADDITION
|
Details
|
To the residue, 80 grams of 17.5% aqueous hydrochloric acid and 10 grams of sodium chloride were added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The separated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized again from 40 ml of IPA and 80 grams of 17.5% aqueous hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
The resulting crystals were dissolved into 50% aqueous IPA solution
|
Type
|
CUSTOM
|
Details
|
to separate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from the solvent mixture of benzene and n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)C2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |